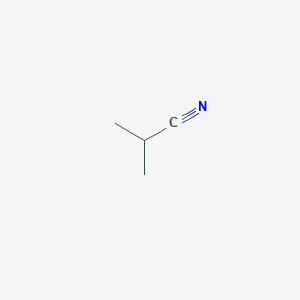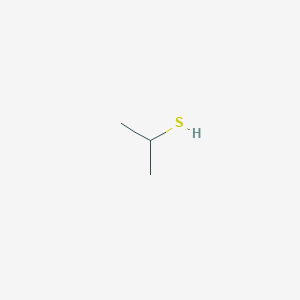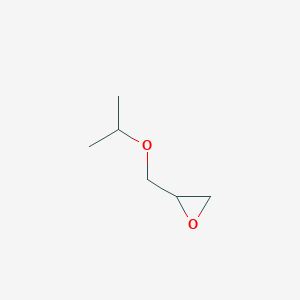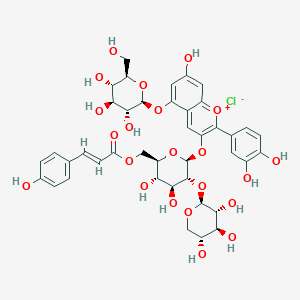
Ccxgg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ccxgg is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Ccxgg belongs to a class of compounds known as synthetic peptides and has shown promising results in various studies.
作用機序
The mechanism of action of Ccxgg is not fully understood. However, studies suggest that it acts by disrupting the cell membrane of microorganisms, leading to cell death. Moreover, Ccxgg has been shown to inhibit the activity of various enzymes involved in inflammation and cancer growth.
生化学的および生理学的効果
Ccxgg has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Moreover, Ccxgg has been shown to induce cell death in cancer cells by activating caspases. Additionally, Ccxgg has been shown to inhibit the growth of biofilms, which are implicated in various infections.
実験室実験の利点と制限
Ccxgg has several advantages and limitations for lab experiments. One of the major advantages is its stability, which makes it suitable for long-term storage. Moreover, Ccxgg is relatively easy to synthesize using SPPS methodology. However, one of the major limitations of Ccxgg is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of Ccxgg. One of the major areas of research is the development of more efficient synthesis methods to reduce the cost of production. Moreover, further studies are needed to elucidate the mechanism of action of Ccxgg. Additionally, there is a need for more clinical trials to evaluate the safety and efficacy of Ccxgg in humans. Furthermore, Ccxgg may have potential applications in the food industry as a preservative or in agriculture as a pesticide.
Conclusion:
In conclusion, Ccxgg is a promising synthetic peptide that has shown potential therapeutic applications. The synthesis of Ccxgg involves the use of SPPS methodology, and it has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. Ccxgg has several advantages and limitations for lab experiments, and there are several future directions for the study of Ccxgg.
合成法
The synthesis of Ccxgg involves the use of solid-phase peptide synthesis (SPPS) methodology. This method involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The process of synthesis is automated and involves the use of various reagents and solvents. The final product is purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
科学的研究の応用
Ccxgg has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Ccxgg has been tested against various bacterial and fungal strains and has shown promising results. In addition, Ccxgg has been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, Ccxgg has been studied for its potential use in treating inflammatory disorders such as arthritis and psoriasis.
特性
CAS番号 |
139906-05-1 |
|---|---|
製品名 |
Ccxgg |
分子式 |
C41H45ClO22 |
分子量 |
925.2 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride |
InChI |
InChI=1S/C41H44O22.ClH/c42-13-27-31(50)33(52)36(55)40(61-27)59-25-11-19(44)10-24-20(25)12-26(37(58-24)17-4-7-21(45)22(46)9-17)60-41-38(63-39-35(54)30(49)23(47)14-57-39)34(53)32(51)28(62-41)15-56-29(48)8-3-16-1-5-18(43)6-2-16;/h1-12,23,27-28,30-36,38-42,47,49-55H,13-15H2,(H3-,43,44,45,46,48);1H/t23-,27-,28-,30+,31-,32-,33+,34+,35-,36-,38-,39+,40-,41-;/m1./s1 |
InChIキー |
VKIASUFWPSUXTH-RGZJCQCWSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O.[Cl-] |
SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O.[Cl-] |
正規SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O.[Cl-] |
同義語 |
CCXGG cyanidin 3-(6-(4-coumaroyl)-2-(xylosyl)-glucoside)-5-glucoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



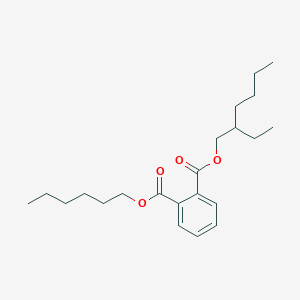
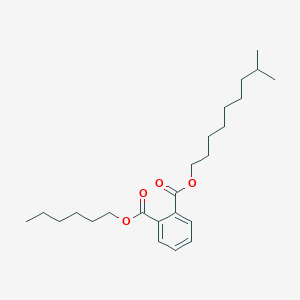
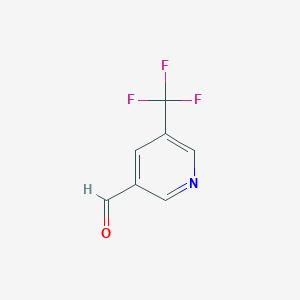
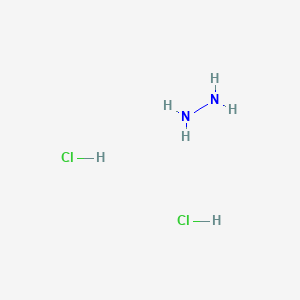
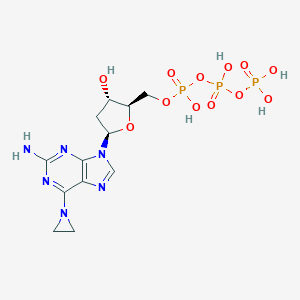
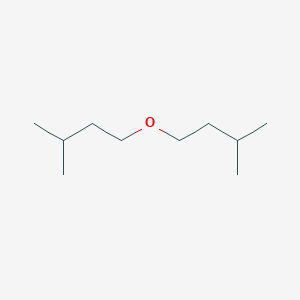
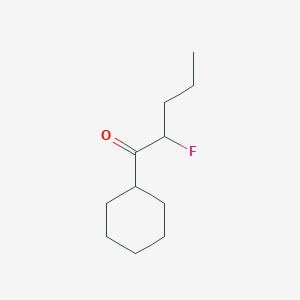
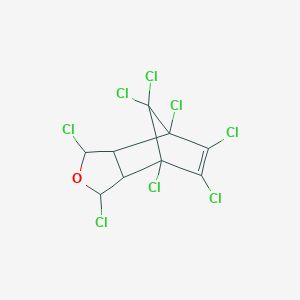
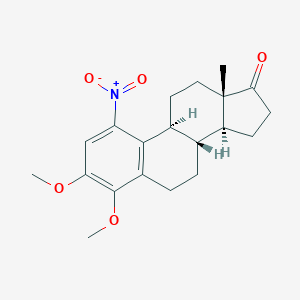
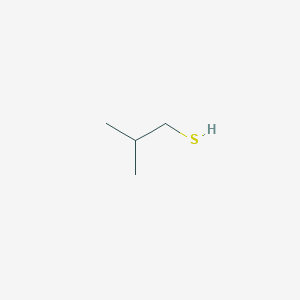
![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)
